6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chloro group, a hexyl chain, and a methyl group, along with a 3-methylbut-2-en-1-yl ether linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The hexyl and methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a strong base like sodium hydride.
Etherification: The final step involves the etherification of the chromen-2-one core with 3-methylbut-2-en-1-ol using an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-hexyl-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one
- Benzeneacetic acid, 4-chloro-, 3-methylbut-2-en-1-yl ester
Uniqueness
Compared to similar compounds, 6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern and ether linkage, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H27ClO3 |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
6-chloro-3-hexyl-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C21H27ClO3/c1-5-6-7-8-9-16-15(4)17-12-18(22)20(24-11-10-14(2)3)13-19(17)25-21(16)23/h10,12-13H,5-9,11H2,1-4H3 |
InChI Key |
CDBIIPPJEAVIME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC=C(C)C)Cl)C |
Origin of Product |
United States |
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